molecular formula C22H17ClN2 B1669251 Clotrimazole CAS No. 23593-75-1

Clotrimazole

Cat. No.: B1669251
CAS No.: 23593-75-1
M. Wt: 344.8 g/mol
InChI Key: VNFPBHJOKIVQEB-UHFFFAOYSA-N
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Description

Clotrimazole is a synthetic, broad-spectrum antifungal agent belonging to the imidazole class of azole antifungals. It was discovered in the late 1960s and is widely used to treat various fungal infections, including those caused by Candida albicans, dermatophytes, and other fungi. This compound is available in multiple formulations, such as creams, ointments, lozenges, and vaginal tablets, making it versatile for different types of infections .

Mechanism of Action

Target of Action

Clotrimazole is a broad-spectrum antimycotic drug that primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . It specifically targets the enzyme lanosterol 14-α-demethylase , which is responsible for the conversion of lanosterol to 4,4-dimethyl-ergostrienol . This enzyme is a common target of azole drugs .

Mode of Action

This compound operates by inhibiting the growth of individual Candida or fungal cells by altering the permeability of the fungal cell wall . It impairs the biosynthesis of ergosterol, an essential constituent of fungal cell membranes, by inhibiting the P450 enzyme lanosterol 14-alpha demethylase . This inhibition of ergosterol biosynthesis results in a damaged permeability barrier in the cell membrane of fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, thereby inhibiting fungal growth . In addition to its antifungal activity, this compound has been found to operate through multifaceted pathways, including the inhibition of Ca2±dependent K+ channels, suppression of glycolysis-related enzymes, and modulation of the ERK-p65 signaling cascade .

Pharmacokinetics

This compound is rapidly metabolized following oral and intravenous administration . It has poor absorption by mouth (lozenge), and negligible absorption through intact skin (topical) . Its protein binding is around 90%, and it is metabolized in the liver . The elimination half-life of this compound is approximately 2 hours . Fungicidal concentrations of this compound in vaginal fluid can be found up to 3 days after application of one vaginal tablet containing 500 mg . In contrast, this compound plasma levels were lower than 0.01 µg/ml, demonstrating that this compound is rapidly metabolized .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth by damaging the permeability barrier in the cell membrane of fungi . This leads to a significant reduction in fungal cell viability . In addition to its antifungal effects, this compound has shown potential in cancer therapy, particularly in addressing bladder and prostate cancers . It has been found to significantly diminish cancer cell viability .

Action Environment

This compound is considered to be chemically peculiar and nonbiodegradable in the environment (i.e., half-life of more than 60 days), and is therefore considered to be a persistent chemical . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clotrimazole is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Clotrimazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clotrimazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Clotrimazole: this compound is unique due to its broad-spectrum activity, minimal side effects, and versatility in various formulations. Unlike some other azole antifungals, this compound is available over-the-counter for topical use, making it accessible for self-treatment of common fungal infections .

Properties

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
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InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
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Molecular Formula

C22H17ClN2
Source PubChem
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DSSTOX Substance ID

DTXSID7029871
Record name Clotrimazole
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Molecular Weight

344.8 g/mol
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Physical Description

Solid
Record name Clotrimazole
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Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether
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Mechanism of Action

Clotrimazole acts primarily by damaging the permeability barrier in the cell membrane of fungi. Clotrimazole causes inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes. If ergosterol synthesis is either completely or partially inhibited, the cell is no longer able to construct an intact and functional cell membrane,. Because ergosterol directly promotes the growth of fungal cells in a hormone‐like fashion, rapid onset of the above events leads to dose-dependent inhibition of fungal growth. Though decreased ergosterol, due to the inhibition of lanosterol 14-demethylase (also known as _CYP51_) is accepted to be primarily responsible for the antimycotic properties of clotrimazole, this drug also shows other pharmacological effects. These include the inhibition of sarcoplasmic reticulum Ca2+‐ATPase, depletion of intracellular calcium, and blocking of calcium‐dependent potassium channels and voltage‐dependent calcium channels. The action of clotrimazole on these targets accounts for other effects of this drug that are separate from its antimycotic activities., Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost.
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Color/Form

Crystals, White to pale yellow crystalline powder

CAS No.

23593-75-1
Record name Clotrimazole
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Melting Point

147-149 °C, 148 °C
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of toluene (20 ml), triphenyl phosphite (2.07 g, 6.7 mmole), imidazole (1.09 g, 16 mmole) and o-chlorophenyldiphenylmethanol (2.95 g, 10 mmole) obtained in Example 1 (B) was refluxed for 4 hours. The reaction mixture was treated in the same manner as in Example 3 to give 2.80 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 81%. M.P., 142°-143° C.
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Synthesis routes and methods V

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A mixture of methyl isobutyl ketone (60 ml), diphenyl phosphite (13.1 g), imidazole (5.44 g) and o-chlorophenyldiphenylmethanol (11.78 g) obtained in Example 1 (B) was heated at 85° C. for 4 hours. To the reaction mixture, a 10% aqueous sodium hydroxide solution (110 g) was added, and the mixture was refluxed for 1 hour. After cooling to room temperature, the organic layer was separated, washed with water and concentrated to dryness under reduced pressure to give 13.8 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 100%. M.P., 138°-142° C. Recrystallization from methyl isobutyl ketone gave 12.3 g of the pure compound. Yield, 89%. M.P., 142°-143° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clotrimazole
Reactant of Route 2
Reactant of Route 2
Clotrimazole
Customer
Q & A

Q1: What is the primary mechanism of action of clotrimazole?

A1: this compound exerts its fungistatic activity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. [] This disruption in ergosterol synthesis compromises membrane integrity and function, ultimately inhibiting fungal growth.

Q2: How does this compound specifically target ergosterol synthesis?

A2: this compound inhibits the enzyme 14α-demethylase, a cytochrome P450 enzyme (CYP450) essential for the conversion of lanosterol to ergosterol. []

Q3: Are there any other cellular targets or pathways affected by this compound?

A3: Beyond its antifungal effects, this compound has been shown to impact various cellular processes, including:

  • Melanogenesis: this compound inhibits melanin production by promoting the proteasomal degradation of tyrosinase, an enzyme crucial for melanin synthesis. This degradation is mediated by the activation of ERK and Akt signaling pathways. []
  • Calcium Signaling: this compound inhibits intermediate-conductance Ca2+-activated K+ (IK) channels. [] This inhibition leads to increased intracellular calcium levels ([Ca2+]i), ultimately inducing apoptosis in acute myeloid leukemia cells. []
  • Multidrug Resistance: this compound activates p38 mitogen-activated protein kinase (MAPK), which subsequently activates the multidrug resistance-associated protein 3 (MRP3) through a novel transcriptional element. [] MRP3, a transporter protein, plays a role in drug efflux from cells.

Q4: Does this compound's interaction with CYP450 enzymes have any implications for its use alongside other medications?

A4: Yes, this compound's ability to inhibit CYP450 enzymes can potentially lead to drug interactions. For instance, co-administration of this compound with albendazole, an anthelmintic drug, alters albendazole's metabolism. [] In vitro studies demonstrated that this compound inhibits the formation of albendazole sulfone (the inactive metabolite), leading to a higher ratio of the active metabolite, albendazole sulfoxide, in the system. [] This interaction highlights the importance of considering potential drug interactions when using this compound with other medications.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H17ClN2, and its molecular weight is 344.84 g/mol.

Q6: What spectroscopic techniques are typically employed to characterize this compound?

A6: Various spectroscopic methods, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) coupled with various detectors, are commonly employed for the characterization and quantification of this compound. [, , , ]

Q7: How stable is this compound under different storage conditions?

A7: The stability of this compound can be influenced by factors such as temperature, humidity, and exposure to light. To assess its stability, studies have subjected this compound to various stress conditions, including acid-base hydrolysis, oxidation, and thermal degradation. []

Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A8: this compound's low water solubility can hinder its effectiveness. To address this, researchers have explored various formulation approaches, including:

  • Liposomes: Liposomal formulations encapsulate this compound within lipid bilayers, enhancing its solubility and potentially improving its delivery to target sites. []
  • Cubosomes: These cubic lipid-based nanoparticles offer another strategy to enhance this compound's solubility and skin retention, potentially improving its topical delivery. []
  • Ethosomes: Ethosomes are lipid vesicles containing relatively high ethanol concentrations. This formulation approach has been investigated for the development of this compound formulations for preventing and treating rabbit dermatomycosis. []
  • Nanocrystals: Reducing this compound's particle size to the nanometer range enhances its dissolution rate and potentially improves its bioavailability. []

Q9: How do these formulations enhance this compound's therapeutic efficacy?

A9: These formulations primarily improve this compound's delivery to the target site, whether it be the skin or a specific organ. For example, in the case of cutaneous candidiasis, nanocrystal-based nanogels have shown improved this compound retention within different skin layers. [] This enhanced retention potentially leads to prolonged drug release and improved therapeutic efficacy.

Q10: How do structural modifications to the this compound molecule influence its antifungal activity?

A10: While this specific question hasn't been directly addressed in the provided research, it is known that modifications to the imidazole ring or the substituents attached to it can significantly affect antifungal activity, potency, and spectrum of activity.

Q11: What types of in vitro studies are conducted to evaluate this compound's efficacy?

A11: In vitro studies typically involve:

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against various Candida species is routinely determined to assess its potency. [, , ]
  • Biofilm Inhibition and Eradication Assays: this compound's effectiveness against Candida biofilms, a more resistant form of infection, is evaluated using specific assays that measure the metabolic activity and viability of biofilms. []

Q12: What about in vivo studies? What models are used to assess this compound's efficacy?

A12: Animal models, particularly guinea pigs and rabbits, are frequently used to evaluate this compound's efficacy in treating dermatophytosis and keratitis, respectively. [, ] For instance, researchers have investigated the efficacy of this compound in a rabbit model of Candida albicans keratitis, where the drug's impact on corneal ulcers and related complications is assessed. []

Q13: Have there been any clinical trials comparing the efficacy of this compound with other antifungal agents?

A13: Yes, several clinical trials have been conducted to evaluate this compound's effectiveness compared to other antifungal treatments:

  • This compound vs. Fluconazole for Vulvovaginal Candidiasis: Studies have compared the efficacy and tolerability of this compound vaginal tablets and fluconazole oral tablets in treating vulvovaginal candidiasis. [, ]
  • This compound vs. Econazole for Vaginal Candidiasis: A multicenter study compared the efficacy and tolerability of this compound vaginal tablets and econazole vaginal ovules in treating vaginal candidiasis. []
  • This compound vs. Terbinafine for Tinea Pedis: Researchers have compared the effectiveness of this compound solution and terbinafine solution in treating interdigital tinea pedis. []

Q14: Is there evidence of emerging resistance to this compound?

A14: While this compound has been a mainstay in antifungal therapy, there have been reports of increasing resistance, particularly among specific Candida species. [] A study analyzing the susceptibility of Candida spp. to this compound over two decades (1999-2018) found a small percentage of isolates exhibiting elevated MICs. [] This observation emphasizes the need for continuous monitoring of antifungal susceptibility patterns to guide appropriate treatment strategies.

Q15: What mechanisms contribute to this compound resistance?

A15: While the exact mechanisms can vary between fungal species, common mechanisms of azole resistance in Candida spp., which can apply to this compound, include:

  • Biofilm formation: Candida biofilms exhibit reduced susceptibility to antifungal agents, including this compound. []

Q16: What is the environmental fate of this compound?

A16: this compound can enter the environment through wastewater, as it is not completely removed during sewage treatment. [] Studies have investigated its persistence and degradation pathways in soil, demonstrating that it is dissipated at rates influenced by soil texture and temperature. [] The formation of non-extractable residues and the transformation product (2-chlorophenyl)diphenylmethanol were observed during this compound dissipation. []

Q17: Does this compound pose any risks to aquatic organisms?

A17: Research has shown that this compound can inhibit cytochrome P4501A activity in fish, potentially affecting their ability to metabolize certain compounds, including pollutants like benzo[a]pyrene. [] This inhibition can lead to higher bioconcentration of these pollutants in fish, raising concerns about potential ecological impacts.

Q18: Are there any strategies to mitigate the potential environmental risks associated with this compound?

A18: While specific mitigation strategies are not discussed in the provided research, responsible disposal of unused medications and exploring advanced wastewater treatment technologies could help minimize this compound release into the environment.

Q19: What are some common analytical methods used to quantify this compound in pharmaceutical formulations?

A19: High-performance thin-layer chromatography (HPTLC) [] and high-performance liquid chromatography (HPLC) are frequently used to determine this compound concentrations in various formulations. [] These methods are often coupled with UV-Vis detectors for quantification.

Q20: What is the importance of analytical method validation in the context of this compound analysis?

A20: Analytical method validation is critical to ensure that the method employed for this compound analysis is accurate, precise, and specific. [] This validation process involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ] Validated methods ensure reliable and consistent results, crucial for quality control and assurance in pharmaceutical development and manufacturing.

Q21: Has this compound been investigated for any other therapeutic applications besides its antifungal use?

A21: Yes, this compound has shown promise in preclinical studies for other applications:

  • Anticancer Activity: this compound exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer cells. [] Research suggests that it preferentially targets cancer cells' metabolism, potentially by interfering with glycolysis. []

Q22: Are there any natural alternatives to this compound being explored for antifungal applications?

A22: Yes, research has focused on evaluating the efficacy of natural compounds like coconut oil [, ] and propolis [] against Candida albicans. While these natural alternatives show some promise, their efficacy is often lower than that of this compound. Further research is needed to determine their potential as viable alternatives to traditional antifungal agents.

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